(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids, specifically a derivative of pyridazine. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and biochemistry.
The compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is classified as an amino acid derivative. It features a pyridazine ring, which contributes to its unique chemical properties and potential biological activities.
The synthesis of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride typically involves the following methods:
The synthesis may involve several steps, including:
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has a specific three-dimensional structure characterized by:
The molecular formula is CHClNO, with a molecular weight of approximately 195.64 g/mol. The compound's structural representation can be depicted using standard chemical drawing software.
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes.
Research studies indicate that compounds with similar structures exhibit neuroactive properties, suggesting that (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride could have similar effects.
Key physical properties include:
Relevant chemical properties include:
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has potential applications in various scientific fields:
Enantioselective synthesis of S-configured pyridazine derivatives employs biocatalytic and chemical approaches to achieve high chiral purity. Lipase-catalyzed kinetic resolution is a prominent method, utilizing enzymes such as Candida antarctica lipase B (CAL-B) to hydrolyze racemic pyridazinone esters. This process selectively processes one enantiomer while leaving the other intact, achieving enantiomeric excess (ee) values >98% for the (S)-enantiomer under optimized conditions (40°C, phosphate buffer/organic solvent biphasic system) [2]. Alternative chemical routes involve chiral-pool synthesis starting from natural L-amino acids or asymmetric hydrogenation of dehydroamino acid precursors using rhodium(I)-(S)-BINAP catalysts. These methods yield enantioselectivities of 90–95% ee but require expensive chiral ligands and high-pressure hydrogenation equipment. The biocatalytic approach offers superior sustainability, operating at ambient temperature/pressure with minimal metal contamination [2] [9].
Table 1: Enantioselective Synthesis Performance Metrics
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Lipase CAL-B resolution | 40°C, pH 7.0, iPrOAc/H₂O (1:1) | >98 | 45 |
Rh(I)-(S)-BINAP hydrogenation | 80 psi H₂, DMF, 50°C | 92 | 88 |
Chiral-pool (L-serine) | 6-step sequence, THF reflux | 99 | 32 |
Peptide bond formation between pyridazine-containing amino acids and partner peptides requires precise reagent selection to minimize racemization. Carbodiimide reagents like N,N′-diisopropylcarbodiimide (DIC) with additives suppress racemization to <1% during activation. Critical additive pairing includes:
Uronium salts like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) accelerate couplings for electron-deficient pyridazine systems. Solvent optimization is essential: Dichloromethane (DCM) minimizes nucleophile competition, while dimethylformamide (DMF) enhances solubility for hydrophobic sequences. Microwave-assisted coupling (50°C, 10 min) improves yields to >95% for challenging dipeptide formations versus 24-hour room-temperature reactions (70% yield) [3] [5].
Table 2: Coupling Reagent Performance in Pyridazine-Peptide Conjugation
Reagent System | Racemization (%) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|
DIC/HOAt | 0.5–1.2 | 1–2 | 85–98 |
HATU/DIPEA | 0.8–1.5 | 0.5–1 | 90–99 |
T3P/pyridine | 1.0–2.0 | 2–3 | 82–95 |
DIC/Oxyma Pure® | 0.3–0.9 | 1–3 | 88–97 |
Hydrochloride salt formation is critical for enhancing the stability and water solubility of the target compound. Freebase conversion employs hydrogen chloride (HCl) gas bubbling in methanol at 0–5°C, followed by anti-solvent crystallization. Optimal solvent/anti-solvent pairs include:
Crystallization kinetics studies reveal that slow cooling (0.1°C/min) from saturated aqueous ethanol solutions generates large crystals with low occluded solvent content (<0.1%). Seed crystals (0.1% w/w) of the desired polymorph initiate controlled nucleation. The hydrochloride salt exhibits hygroscopicity below 40% relative humidity (RH), necessitating storage in nitrogen-sealed containers with desiccants [8].
Table 3: Salt Crystallization Optimization Parameters
Condition | Methanol/Diethyl Ether | Ethanol/Acetone | Water/Ethanol |
---|---|---|---|
Solubility (g/mL) | 0.15 | 0.22 | 0.48 |
Crystal Habit | Needles | Prisms | Plates |
Purity (%) | 99.5 | 99.1 | 99.8 |
Water Content (KF, %) | 0.3 | 0.4 | 0.2 |
The pyridazine heterocycle confers distinct advantages over pyridine or pyridazinone analogs in physicochemical behavior and synthetic utility:
Table 4: Heterocycle Comparative Physicochemical Properties
Parameter | Pyridazine | Pyridine | Pyridazinone |
---|---|---|---|
pKa (conjugate acid) | 2.33 | 5.23 | N/A (non-basic) |
Dipole Moment (D) | 3.94 | 2.19 | 4.12 |
logP (neutral form) | -0.38 | 0.65 | -0.92 |
N···N Distance (Å) | 2.26 | N/A | 2.19 |
Metallation studies demonstrate pyridazine’s regioselective functionalization at C-4 using n-butyllithium (-78°C, THF), whereas pyridazinones require protection/deprotection sequences for C-C bond formation. Bioisosteric replacement in kinase inhibitors improves aqueous solubility by 3–5-fold while maintaining nanomolar potency, validating pyridazine’s role in lead optimization [6] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9